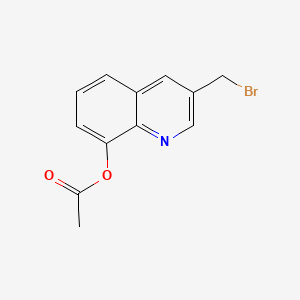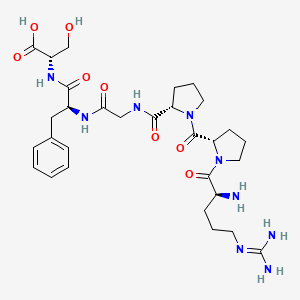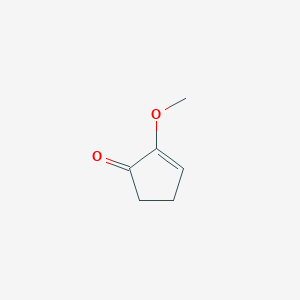
3-(Bromomethyl)quinolin-8-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)quinolin-8-yl acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C12H10BrNO2 and a molecular weight of 280.12 g/mol. It is characterized by the presence of a bromomethyl group attached to the quinoline ring and an acetate ester group at the 8-position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)quinolin-8-yl acetate typically involves the bromination of a quinoline derivative followed by esterification. One common synthetic route is as follows:
Bromination: The starting material, 8-hydroxyquinoline, is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromomethyl group at the 3-position of the quinoline ring.
Esterification: The brominated intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)quinolin-8-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 3-Methylquinolin-8-yl acetate.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)quinolin-8-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to investigate the biological activities of quinoline derivatives and their potential therapeutic applications.
Chemical Biology: It serves as a probe in chemical biology studies to explore the interactions of quinoline derivatives with biological targets.
Material Science: The compound is used in the development of novel materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological targets, affecting their function and activity. The acetate ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
3-(Bromomethyl)quinolin-8-yl acetate can be compared with other similar compounds such as:
3-(Chloromethyl)quinolin-8-yl acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is more reactive due to the higher electronegativity of bromine.
3-(Methyl)quinolin-8-yl acetate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)quinolin-8-yl methanesulfonate: Contains a methanesulfonate ester group instead of an acetate ester group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the bromomethyl and acetate ester groups, which confer specific reactivity and biological activity.
Propiedades
IUPAC Name |
[3-(bromomethyl)quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8(15)16-11-4-2-3-10-5-9(6-13)7-14-12(10)11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBOJRWPLTSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














